N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and a naphthalene moiety, all connected through an ethanediamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethanediamide Linker: This can be achieved by reacting an appropriate diamine with an acyl chloride or anhydride under controlled conditions.
Introduction of the Chloro-Substituted Phenyl Ring: This step involves the reaction of the intermediate with 5-chloro-2-methylphenyl isocyanate.
Attachment of the Morpholine and Naphthalene Moieties: The final step may involve the reaction of the intermediate with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-N’-[2-(piperidin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(phenyl)ethyl]ethanediamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to the combination of its chloro-substituted phenyl ring, morpholine ring, and naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24ClN4O2, with a molecular weight of 418.9 g/mol. The structure includes a chloro-substituted aromatic ring, a morpholine moiety, and an ethylenediamine backbone, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have indicated that it can induce apoptosis in tumor cells, potentially through the activation of caspase pathways.
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
- Neuroprotective Effects : The morpholine component may confer neuroprotective properties, as suggested by studies evaluating its effects on neuronal cell lines under oxidative stress conditions.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, leading to increased caspase activity and subsequent cell death.
- Antioxidant Activity : Some studies indicate that the compound may enhance cellular antioxidant defenses, reducing oxidative damage in cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against specific bacteria | |
Neuroprotective | Protects neurons from oxidative stress |
Mechanism | Description | Reference |
---|---|---|
Cell Proliferation Inhibition | Disrupts cell cycle signaling | |
Apoptosis Induction | Activates caspase pathways | |
Antioxidant Defense | Enhances cellular antioxidant levels |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.
- Neuroprotection : A neuroprotective assay using SH-SY5Y neuronal cells demonstrated that treatment with the compound reduced oxidative stress-induced cell death by approximately 40%, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-9-10-19(26)15-22(17)28-25(31)24(30)27-16-23(29-11-13-32-14-12-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFMTGHWKHASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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